Semagacestat - 425386-60-3

Semagacestat

Catalog Number: EVT-282542
CAS Number: 425386-60-3
Molecular Formula: C19H27N3O4
Molecular Weight: 361.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide is a peptide.
Semagacestat has been used in trials studying the treatment of Alzheimer Disease.

Midazolam

Compound Description: Midazolam is a benzodiazepine medication that is commonly used as a sedative and amnestic. It is a substrate of the cytochrome P450 3A (CYP3A) enzyme, which is responsible for its metabolism in the liver. []

Relevance: A study investigating the metabolic clearance of Semagacestat found that it significantly increased the oral clearance of CYP3A substrates like Midazolam, confirming its inducer designation. This implies that co-administration of Semagacestat and Midazolam could lead to reduced Midazolam exposure and potentially diminished therapeutic effects. []

Nifedipine

Compound Description: Nifedipine is a calcium channel blocker used to treat hypertension (high blood pressure) and angina (chest pain). Like Midazolam, Nifedipine is metabolized by the CYP3A enzyme. []

Relevance: Similar to Midazolam, Semagacestat also increased the oral clearance of Nifedipine in the same study, indicating its potential to induce CYP3A-mediated metabolism. Therefore, co-administration of Semagacestat with Nifedipine might lead to decreased Nifedipine exposure and potentially compromise its therapeutic efficacy. []

Ketoconazole

Compound Description: Ketoconazole is an antifungal medication that is a well-known potent inhibitor of the CYP3A enzyme. []

Relevance: Ketoconazole is often used in drug development to assess the metabolic liability of new chemical entities through CYP3A inhibition. Studies show that Ketoconazole significantly decreased the clearance of Semagacestat, indicating that Semagacestat is metabolized, at least in part, by the CYP3A enzyme. []

LY2886721

Compound Description: LY2886721 is an investigational drug being studied for its potential to treat Alzheimer's disease. It acts as a β-site amyloid precursor protein cleaving enzyme (BACE) inhibitor. []

Relevance: Although structurally unrelated to Semagacestat (a γ-secretase inhibitor), both LY2886721 and Semagacestat target the same amyloidogenic pathway for Alzheimer's disease treatment, but at different enzymatic steps. LY2886721 inhibits BACE, which acts upstream of γ-secretase in the production of amyloid-β. []

Solanezumab

Compound Description: Solanezumab is a humanized monoclonal antibody investigated as a potential treatment for Alzheimer's disease. It targets soluble amyloid-β (Aβ) peptides and is believed to promote their clearance from the brain. [, ]

Relevance: While structurally dissimilar to Semagacestat, Solanezumab represents another approach to targeting the amyloid pathway in Alzheimer's disease, contrasting with Semagacestat's mechanism of inhibiting Aβ production. [, ]

LY2811376

Compound Description: LY2811376 is an investigational drug being studied for its potential to treat Alzheimer's disease. It acts as a β-site amyloid precursor protein cleaving enzyme (BACE) inhibitor. []

Relevance: Like LY2886721, LY2811376 also inhibits the BACE enzyme, targeting an earlier stage in the amyloidogenic pathway than Semagacestat. []

Donepezil

Compound Description: Donepezil is a medication used to treat Alzheimer's disease. It is an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain, a neurotransmitter involved in learning and memory. []

Relevance: Unlike Semagacestat, which targets amyloid-β production, Donepezil works by enhancing cholinergic neurotransmission, highlighting the exploration of multiple therapeutic avenues for Alzheimer's disease management. []

Tarenflurbil

Compound Description: Tarenflurbil, the R-enantiomer of Flurbiprofen, is a non-steroidal anti-inflammatory drug (NSAID) that was investigated as a potential treatment for Alzheimer's disease based on its ability to modulate γ-secretase activity. [, ]

BPN-15606

Compound Description: BPN-15606 is a gamma-secretase modulator (GSM) currently under investigation as a potential treatment for Alzheimer's disease. GSMs aim to shift the cleavage specificity of gamma-secretase, reducing the production of the more amyloidogenic Aβ42 peptide while sparing other substrates like Notch. []

Relevance: BPN-15606, similar to Tarenflurbil, highlights a more selective approach to targeting gamma-secretase compared to Semagacestat. By modulating rather than inhibiting the enzyme, BPN-15606 seeks to mitigate the potential side effects associated with complete gamma-secretase inhibition. []

Avagacestat

Compound Description: Avagacestat is another γ-secretase inhibitor investigated as a potential treatment for Alzheimer's disease. []

Overview

Semagacestat, also known as LY450139, is a compound developed primarily for the treatment of Alzheimer's disease. It is classified as a γ-secretase inhibitor, which means it targets the γ-secretase enzyme complex responsible for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides. The rationale behind using semagacestat is based on the amyloid hypothesis, which posits that the accumulation of amyloid-beta peptides leads to the formation of plaques in the brains of Alzheimer's patients, contributing to neurodegeneration and cognitive decline. Semagacestat was developed by Eli Lilly and Company and underwent extensive clinical trials, including Phase I, II, and III studies, before being discontinued due to lack of efficacy and safety concerns .

Synthesis Analysis

The synthesis of semagacestat involves several steps that utilize various chemical reactions. While specific proprietary methods are not disclosed in detail in public literature, it is known that semagacestat can be synthesized through a series of organic reactions involving the formation of key functional groups necessary for its activity as a γ-secretase inhibitor. The synthesis typically includes:

  • Formation of Amide Bonds: This is crucial for constructing the core structure of semagacestat.
  • Use of Catalysts: Specific catalysts may be employed to facilitate reactions under mild conditions.
  • Purification Steps: Following synthesis, purification techniques such as crystallization or chromatography are used to isolate the final product in high purity .
Molecular Structure Analysis

Semagacestat has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is C19H27N3O4C_{19}H_{27}N_{3}O_{4}, with a molar mass of approximately 361.442 g/mol. The compound's structure features:

  • Aromatic Rings: Contributing to its lipophilicity and ability to cross the blood-brain barrier.
  • Amine Groups: Essential for interacting with the γ-secretase enzyme.
  • Hydroxyl Groups: These may play a role in solubility and stability .
Chemical Reactions Analysis

Semagacestat acts primarily through its inhibition of γ-secretase, which catalyzes the cleavage of APP into amyloid-beta peptides. The key chemical reactions involved include:

  • Inhibition Reaction: Semagacestat binds to the active site of γ-secretase, preventing it from cleaving APP. This leads to decreased levels of amyloid-beta peptides in both plasma and cerebrospinal fluid.
  • Rebound Effect: Interestingly, studies have shown that following initial inhibition, there can be a rebound increase in plasma amyloid-beta levels, indicating complex pharmacokinetics .
Mechanism of Action

The mechanism by which semagacestat exerts its effects involves several steps:

  1. Binding to γ-Secretase: Semagacestat selectively inhibits γ-secretase activity.
  2. Reduction of Amyloid-Beta Production: By inhibiting this enzyme, semagacestat reduces the production of amyloid-beta peptides from APP.
  3. Impact on Cognitive Function: Despite reducing amyloid-beta levels in plasma, clinical trials revealed no significant improvement in cognitive function among participants treated with semagacestat compared to placebo .
Physical and Chemical Properties Analysis

Semagacestat exhibits several notable physical and chemical properties:

  • Solubility: It is relatively soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows stability under acidic conditions but may degrade under alkaline conditions.
  • Half-Life: Semagacestat has an elimination half-life of approximately 2.4 hours in circulation .

These properties influence its pharmacokinetics and bioavailability when administered.

Applications

Semagacestat was primarily investigated for its potential use in treating Alzheimer's disease through clinical trials. Although it has been discontinued due to efficacy concerns, it remains a significant subject of research for understanding γ-secretase inhibition's role in Alzheimer's pathology. Insights gained from its development have spurred interest in designing selective inhibitors that target APP processing without affecting other substrates like Notch, which could mitigate adverse effects associated with broad γ-secretase inhibition .

Properties

CAS Number

425386-60-3

Product Name

Semagacestat

IUPAC Name

(2S)-2-hydroxy-3-methyl-N-[(2S)-1-[[(5S)-3-methyl-4-oxo-2,5-dihydro-1H-3-benzazepin-5-yl]amino]-1-oxopropan-2-yl]butanamide

Molecular Formula

C19H27N3O4

Molecular Weight

361.4 g/mol

InChI

InChI=1S/C19H27N3O4/c1-11(2)16(23)18(25)20-12(3)17(24)21-15-14-8-6-5-7-13(14)9-10-22(4)19(15)26/h5-8,11-12,15-16,23H,9-10H2,1-4H3,(H,20,25)(H,21,24)/t12-,15-,16-/m0/s1

InChI Key

PKXWXXPNHIWQHW-RCBQFDQVSA-N

SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O

Solubility

Soluble in DMSO.

Synonyms

LY 411,575
LY 411575
LY 450139
LY-411,575
LY-411575
LY411,575
LY411575
LY450139
N2-((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)-L-alaninamide
N2-(2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)alaninamide
Semagacestat

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2CCN(C1=O)C)NC(=O)[C@H](C(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.